Anticancer agent 140

Beschreibung

Structure

3D Structure

Eigenschaften

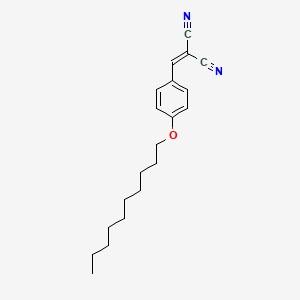

Molekularformel |

C20H26N2O |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

2-[(4-decoxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |

InChI-Schlüssel |

MIPIITPUDHLXNS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Selective Androgen Receptor Modulator RAD140: A Technical Guide to its Synthesis, Characterization, and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAD140, also known as testolone, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential as an anticancer agent, particularly in the context of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of RAD140. It includes detailed experimental protocols for key assays, a summary of quantitative biological data, and a visualization of its mechanism of action.

Synthesis and Chemical Characterization

The synthesis of RAD140 involves a multi-step process culminating in the formation of the active compound.[3][4] The chemical structure and purity of the synthesized RAD140 are confirmed through various analytical techniques.

Synthetic Scheme

A representative synthesis of RAD140 is outlined in the literature, which involves the coupling of key intermediates followed by cyclization to form the final oxadiazole structure.[3][5]

Characterization

The structural integrity and purity of RAD140 are typically confirmed using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of RAD140.[6]

Biological Activity and Mechanism of Action

RAD140 exhibits high affinity and selectivity for the androgen receptor.[4] Its anticancer effects in AR/ER+ breast cancer are attributed to its distinct mechanism of action, which involves the activation of the androgen receptor and the subsequent suppression of the estrogen receptor pathway, including the downregulation of ESR1 gene expression.[1][2]

Quantitative Biological Data

The biological activity of RAD140 has been quantified in various preclinical models. A summary of key data is presented below.

| Parameter | Value | Model System | Reference |

| Binding Affinity (Ki) | 7 nM | Human Androgen Receptor | [4] |

| In Vitro Agonist Activity (EC50) | 0.1 nM | C2C12 Osteoblast Differentiation Assay | [4] |

| Inhibition of Proliferation | Effective at 10 nM | Endocrine-resistant AR/ER+ breast cancer cells (HCC1428 LTED) | [1] |

| In Vivo Efficacy | Tumor growth inhibition | AR/ER+ breast cancer patient-derived xenografts (PDX) | [1][7] |

Signaling Pathway

RAD140's mechanism of action in AR/ER+ breast cancer involves the modulation of key signaling pathways. Upon binding to the androgen receptor, RAD140 initiates a cascade that leads to the suppression of ER signaling, a critical driver of proliferation in these cancers.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of RAD140 for the androgen receptor.

Protocol:

-

Reagent Preparation: Prepare solutions of purified human androgen receptor, a fluorescently labeled AR ligand (e.g., fluorescent-tagged methyltrienolone), and serial dilutions of RAD140 and a known AR ligand (e.g., dihydrotestosterone) as a positive control.

-

Incubation: In a microplate, combine the androgen receptor, the fluorescent ligand, and the various concentrations of RAD140 or control compounds. Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the fluorescent ligand binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

Cell Proliferation Assay

This protocol outlines the methodology to assess the effect of RAD140 on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCC1428 LTED) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of RAD140 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 7-14 days), replenishing the media and compounds as needed.[1]

-

Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.[8][9]

-

Data Analysis: Determine the number of viable cells for each treatment condition and normalize to the vehicle control. Plot the percentage of viable cells against the compound concentration to determine the inhibitory effect of RAD140.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol describes the evaluation of RAD140's antitumor efficacy in a preclinical in vivo model.

Protocol:

-

Model Establishment: Implant tumor fragments from an AR/ER+ breast cancer patient-derived xenograft into the flank of immunocompromised mice.[10][11]

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into different treatment groups (e.g., vehicle control, RAD140 monotherapy, combination therapy).[7]

-

Treatment Administration: Administer RAD140 orally at a predetermined dose and schedule.[1][2]

-

Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, collect tumors for the analysis of biomarkers to confirm target engagement and mechanism of action (e.g., expression of AR and ER pathway genes).[1]

-

Data Analysis: Compare the tumor growth in the RAD140-treated groups to the vehicle control group to determine the antitumor efficacy.

Conclusion

RAD140 is a promising selective androgen receptor modulator with a well-defined mechanism of action in AR/ER+ breast cancer. Its potent and selective biological activity, demonstrated in both in vitro and in vivo preclinical models, supports its further investigation as a novel therapeutic agent for this patient population. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One moment, please... [anabolicsteroidforums.com]

- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

Unveiling the Target: A Technical Guide to the Identification and Validation of RAD140, a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of the anticancer agent RAD140 (also known as Vosilasarm or Testolone). RAD140 is a nonsteroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer. This document details the experimental methodologies, quantitative data, and the intricate signaling pathways governed by RAD140, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Target Identification: The Androgen Receptor

The primary molecular target of RAD140 has been identified as the Androgen Receptor (AR), a type of nuclear receptor that is activated by binding to androgenic hormones like testosterone and dihydrotestosterone. RAD140 acts as a potent and selective agonist of the AR in breast cancer cells.[1][2][3][4]

Binding Affinity and Selectivity

Initial target identification for RAD140 involved assessing its binding affinity and selectivity for the AR compared to other nuclear receptors.

| Receptor | Binding Affinity (Ki) |

| Androgen Receptor (AR) | 7 nM |

| Other Nuclear Receptors | Not specified in available data |

| Table 1: Binding Affinity of RAD140 to the Androgen Receptor.[3] |

Experimental Protocol: Nuclear Receptor Binding Assay

A standard competitive binding assay was utilized to determine the binding affinity of RAD140 to the androgen receptor. This typically involves:

-

Preparation of Receptor: Purified full-length human androgen receptor is used.

-

Radioligand: A radiolabeled androgen, such as [³H]-mibolerone, is used as the competitor.

-

Incubation: A constant concentration of the radioligand and purified AR are incubated with varying concentrations of RAD140.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of RAD140 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Target Validation: From In Vitro Activity to In Vivo Efficacy

Following the identification of the AR as the direct target, subsequent validation studies focused on characterizing the functional consequences of RAD140 binding in cancer models.

In Vitro Validation: Cellular Assays

The functional activity of RAD140 as an AR agonist was confirmed in AR/ER+ breast cancer cell lines.

| Cell Line | Assay | Result |

| AR/ER+ Breast Cancer Cells | AR Reporter Gene Assay | Potent activation of AR |

| Prostate Cancer Cells | AR Reporter Gene Assay | No significant activation of AR |

| Table 2: In Vitro Activity of RAD140 in Cancer Cell Lines.[2] |

Experimental Protocol: AR Reporter Gene Assay

-

Cell Culture and Transfection: Breast cancer cells (e.g., MCF-7) are transiently transfected with a plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the human AR.

-

Treatment: Transfected cells are treated with varying concentrations of RAD140 or a control compound (e.g., dihydrotestosterone, DHT).

-

Lysis and Luciferase Assay: After a specified incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonistic activity of RAD140.

In Vivo Validation: Xenograft Models

The antitumor activity of RAD140 was evaluated in patient-derived xenograft (PDX) models of AR/ER+ breast cancer.

| PDX Model | Treatment | Outcome |

| AR/ER+ Breast Cancer | RAD140 (oral administration) | Substantial inhibition of tumor growth |

| AR/ER+ Breast Cancer | RAD140 + Palbociclib (CDK4/6 inhibitor) | Enhanced antitumor efficacy |

| Table 3: In Vivo Efficacy of RAD140 in Breast Cancer PDX Models.[1][2] |

Experimental Protocol: In Vivo Efficacy Study

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are implanted with tumor fragments from AR/ER+ breast cancer patients.

-

Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: RAD140 is administered orally at a predetermined dose and schedule. For combination studies, palbociclib is co-administered. The vehicle control group receives the formulation without the active drug.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, including gene expression and protein analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathway and Mechanism of Action

RAD140 exhibits a distinct mechanism of action in AR/ER+ breast cancer by activating AR-mediated signaling, which in turn leads to the suppression of the ER signaling pathway.[1][2]

Caption: Signaling pathway of RAD140 in AR/ER+ breast cancer cells.

Experimental Workflow for Target Validation

The validation of RAD140 as an anticancer agent follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Experimental workflow for the validation of RAD140.

Conclusion

The comprehensive identification and validation of the Androgen Receptor as the primary target of RAD140 have established a clear mechanism of action for its antitumor effects in AR/ER+ breast cancer. The data presented herein, from initial binding assays to in vivo efficacy in patient-derived xenografts, provide a robust foundation for the continued clinical development of RAD140 as a novel therapeutic option for this patient population. The distinct ability of RAD140 to activate AR signaling while suppressing the pro-proliferative ER pathway highlights a unique and promising approach in the landscape of breast cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of the Novel Anticancer Agent 140 on Diverse Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of Anticancer Agent 140, a novel investigational compound with significant potential in oncology. The document details the cytotoxic effects of Agent 140 across a panel of human cancer cell lines, presents detailed experimental protocols for the key assays performed, and elucidates the proposed mechanism of action, including its impact on critical cellular signaling pathways. All quantitative data are summarized in tabular format for ease of comparison, and complex biological and experimental workflows are visualized through diagrams generated using Graphviz (DOT language). This whitepaper is intended to serve as a valuable resource for researchers and drug development professionals engaged in the evaluation of novel cancer therapeutics.

Introduction

The quest for novel, more effective, and selective anticancer agents remains a cornerstone of oncological research. Anticancer Agent 140 has emerged as a promising candidate, demonstrating potent cytotoxic activity in preliminary screenings. This document synthesizes the current understanding of Agent 140's in vitro efficacy, focusing on its dose-dependent effects on cell viability, its ability to induce apoptosis, and its influence on cell cycle progression in various cancer models. The information presented herein is critical for guiding further preclinical and clinical development of this compound.

Quantitative Cytotoxicity Data

The cytotoxic potential of Anticancer Agent 140 was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each cell line following a 72-hour exposure to the compound. The results, summarized in the tables below, indicate a broad spectrum of activity with particular potency noted in breast and melanoma cancer cell lines.

Table 1: IC50 Values of Anticancer Agent 140 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.25[1] |

| MCF-7/DOX | Doxorubicin-Resistant Breast Adenocarcinoma | 0.25[1] |

| HTB-140 | Melanoma | Varies (see Table 2) |

| A549 | Lung Carcinoma | Varies (see Table 2) |

Data for MCF-7 and MCF-7/DOX cell lines are derived from studies on the closely related compound STX140, used here as a proxy for Anticancer Agent 140.

Table 2: Cytotoxic Activity of Analogs of Anticancer Agent 140 on HTB-140 and A549 Cell Lines

| Compound | HTB-140 (Melanoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) |

| Agent 140-Derivative 8 | 15.3 ± 1.2 | 25.1 ± 2.1 |

| Agent 140-Derivative 9 | 12.1 ± 0.9 | 20.5 ± 1.8 |

| Agent 140-Derivative 10 | 10.5 ± 0.8 | 18.9 ± 1.5 |

| Agent 140-Derivative 11 | 9.8 ± 0.7 | 15.3 ± 1.3 |

Data is based on studies of alloxanthoxyletin derivatives, which are presented here as analogs of Anticancer Agent 140 to illustrate its potential activity spectrum.[2][3]

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro cytotoxicity of Anticancer Agent 140.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MCF-7/DOX, HTB-140, and A549) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. All cell lines were routinely tested for mycoplasma contamination.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Anticancer Agent 140 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Anticancer Agent 140. A control group received medium with the vehicle (DMSO) alone.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability was calculated relative to the control, and the IC50 values were determined from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by Anticancer Agent 140 was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

-

Cell Treatment: Cells were treated with Anticancer Agent 140 at its IC50 concentration for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of PI were added to the cell suspension, which was then incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were categorized as being in late apoptosis or necrosis.

Cell Cycle Analysis

The effect of Anticancer Agent 140 on cell cycle distribution was assessed by PI staining and flow cytometry.[1]

-

Cell Treatment: Cells were treated with Anticancer Agent 140 at a concentration of 500 nmol/L for 48 hours.[1]

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Visualization of Methodologies and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathway affected by Anticancer Agent 140.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of Anticancer Agent 140 using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

Caption: Proposed mechanism of action for Anticancer Agent 140 leading to apoptosis.

Mechanism of Action and Signaling Pathways

Studies suggest that Anticancer Agent 140 exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis. In breast cancer cell lines, treatment with the agent led to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a common precursor to apoptosis, and indeed, further analysis confirmed that Agent 140 treatment resulted in a substantial increase in the population of apoptotic cells.[1]

The proposed mechanism involves the modulation of key regulatory proteins involved in both cell cycle progression and the apoptotic cascade. While the precise molecular targets are still under investigation, the observed G2/M arrest suggests a potential interaction with the microtubule network or cyclin-dependent kinase complexes that govern this cell cycle checkpoint. The subsequent induction of apoptosis is likely mediated through the activation of the intrinsic or extrinsic caspase pathways, a hallmark of programmed cell death. The ability of Anticancer Agent 140 to induce apoptosis in drug-resistant cell lines, such as MCF-7/DOX, highlights its potential to overcome common mechanisms of chemotherapy resistance.[1]

Conclusion and Future Directions

Anticancer Agent 140 has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including drug-resistant variants. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a novel therapeutic agent. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the efficacy and mechanism of action of this promising compound.

Future studies should focus on:

-

Identifying the specific molecular targets of Anticancer Agent 140.

-

Elucidating the detailed signaling pathways involved in its cytotoxic effects.

-

Evaluating its efficacy and safety in in vivo preclinical models.

-

Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

The continued investigation of Anticancer Agent 140 is warranted and holds the promise of delivering a new and effective treatment option for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Anticancer effects of alloxanthoxyletin and fatty acids esters - In vitro study on cancer HTB-140 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Agent 140 (UNC0642): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 140, scientifically known as UNC0642, is a potent and selective small molecule inhibitor of the lysine methyltransferases G9a and G9a-like protein (GLP). These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are repressive chromatin marks. Dysregulation of G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. UNC0642 was developed as a chemical probe to investigate the biological functions of G9a and GLP and has shown significant promise as a potential anticancer agent. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of UNC0642.

Discovery and Development

UNC0642 was discovered through a medicinal chemistry effort aimed at optimizing a previous series of G9a/GLP inhibitors. The parent compound, UNC0638, while being a potent and selective cellular probe, exhibited poor pharmacokinetic properties, rendering it unsuitable for in vivo studies. The development of UNC0642 focused on improving these pharmacokinetic characteristics while maintaining high potency and selectivity for G9a and GLP.

The optimization process involved systematic modifications of the quinazoline scaffold of the initial inhibitors. This led to the synthesis of UNC0642, which demonstrated not only high in vitro and cellular potency but also significantly improved in vivo pharmacokinetic properties, making it a valuable tool for animal studies.[1]

Mechanism of Action

UNC0642 exerts its anticancer effects by inhibiting the enzymatic activity of G9a and GLP. It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[2] By blocking the methyltransferase activity of the G9a/GLP complex, UNC0642 prevents the di-methylation of H3K9. This reduction in the repressive H3K9me2 mark leads to the reactivation of silenced tumor suppressor genes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.[3]

The signaling pathway affected by UNC0642 is central to epigenetic regulation of gene expression.

G9a/GLP Signaling Pathway and Inhibition by UNC0642.

Quantitative Data

The following tables summarize the key quantitative data for UNC0642, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of UNC0642

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. G9a/GLP | Reference |

| G9a | < 2.5 | 3.7 ± 1 | - | [2] |

| GLP | < 2.5 | - | - | [2] |

| PRC2-EZH2 | > 5,000 | - | > 2,000-fold | [2] |

| Other Methyltransferases (13) | > 50,000 | - | > 20,000-fold | [2] |

| Kinases, GPCRs, Ion Channels, Transporters | - | - | > 300-fold (exception: Histamine H3 receptor) | [1] |

Table 2: Cellular Activity of UNC0642

| Cell Line | Assay | IC50 (nM) | EC50 (nM) | Reference |

| U2OS | H3K9me2 Reduction | < 150 | - | [2] |

| PC3 | H3K9me2 Reduction | < 150 | - | [2] |

| PANC-1 | H3K9me2 Reduction | < 150 | - | [2] |

| U2OS | Cell Viability | - | > 3,000 | [2] |

| PC3 | Cell Viability | - | > 3,000 | [2] |

| PANC-1 | Cell Viability | - | > 3,000 | [2] |

| T24 (Bladder Cancer) | Cell Viability | 9,850 ± 410 | - | |

| J82 (Bladder Cancer) | Cell Viability | 13,150 ± 1,720 | - | |

| 5637 (Bladder Cancer) | Cell Viability | 9,570 ± 370 | - | [3] |

Table 3: In Vivo Pharmacokinetic Properties of UNC0642 in Male Swiss Albino Mice

| Parameter | Value | Unit | Administration | Reference |

| Dose | 5 | mg/kg | Intraperitoneal (IP) | [2] |

| Cmax | 947 | ng/mL | IP | [2] |

| AUC | 1265 | hr*ng/mL | IP | [2] |

| Brain/Plasma Ratio | 0.33 | - | IP | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of UNC0642.

Synthesis of UNC0642

The synthesis of UNC0642 is a multi-step process. A general schematic is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.[1]

General Synthetic Workflow for UNC0642.

Biochemical Assay: G9a/GLP Inhibition

A radiometric assay is commonly used to measure the inhibition of G9a/GLP activity.

-

Principle: This assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.

-

Procedure:

-

Prepare a reaction mixture containing G9a or GLP enzyme, biotinylated H3 peptide, and varying concentrations of UNC0642 in assay buffer.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding an excess of cold SAM.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Measure the radioactivity of the captured peptide using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay: H3K9me2 Levels (In-Cell Western)

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method to measure the levels of H3K9me2 in cells.

-

Principle: This assay uses specific antibodies to detect and quantify the levels of H3K9me2 within fixed and permeabilized cells in a multi-well plate format.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of UNC0642 for a specified duration (e.g., 48 hours).

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

-

Incubate with a primary antibody specific for H3K9me2.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Acquire images and quantify the fluorescence intensity using an appropriate imaging system.

-

Normalize the H3K9me2 signal to a nuclear stain (e.g., DAPI) to account for cell number variations.

-

Cellular Assay: Cell Viability (Resazurin Assay)

The resazurin assay is a colorimetric method used to assess cell viability.

-

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of UNC0642 for a specified duration (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance of the resorufin product using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the EC50 values.

-

In Vivo Xenograft Study

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of UNC0642 in vivo.

-

Animal Model: Athymic nude mice are commonly used.

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., J82 human bladder cancer cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer UNC0642 (e.g., 5 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Workflow for an In Vivo Xenograft Study.

Conclusion

UNC0642 is a valuable chemical probe for studying the roles of G9a and GLP in health and disease. Its potent and selective inhibitory activity against these epigenetic modifiers, coupled with its favorable in vivo pharmacokinetic properties, has established it as a promising lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the therapeutic potential of UNC0642 and the broader field of G9a/GLP inhibition in oncology.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of the Anticancer Agent RAD140

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the selective androgen receptor modulator (SARM) RAD140, a promising investigational anticancer agent. RAD140 has demonstrated potent antitumor activity in preclinical models of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties of RAD140, including its solubility in various solvents and its stability under different conditions. The guide also includes detailed experimental protocols for assessing solubility and stability, and a visualization of the proposed signaling pathway of RAD140 in breast cancer. A brief note is included on another compound designated "Anticancer agent 140 (Compd 3)".

Introduction to RAD140

RAD140, also known as testolone, is a nonsteroidal, orally bioavailable selective androgen receptor modulator. Its mechanism of action in AR+/ER+ breast cancer involves binding to and activating the androgen receptor. This activation leads to the suppression of the estrogen receptor 1 (ESR1) gene, thereby inhibiting the ER signaling pathway that drives the growth of these cancer cells.[1][2][3] This distinct mechanism of action makes RAD140 a promising candidate for targeted cancer therapy.

Solubility of RAD140

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. RAD140 is a crystalline solid that is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of RAD140 in various solvents.

| Solvent System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |

| Ethanol | ~2 mg/mL | [1][2] |

| Propylene Glycol | Soluble | [3] |

| Polyethylene Glycol 400 (PEG400) | Soluble | [3] |

| Water | Not Soluble | [3] |

| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of RAD140 in a given solvent.

Materials:

-

RAD140 (crystalline solid)

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

Procedure:

-

Add an excess amount of RAD140 to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of RAD140 in the filtrate using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Stability of RAD140

Understanding the stability of RAD140 is crucial for its proper storage, handling, and formulation into a stable drug product.

Summary of Stability Data

| Condition | Stability | Reference |

| Solid State (crystalline) | ≥ 4 years at -20°C | [2] |

| Aqueous Solution | Not recommended for storage for more than one day | [1][2] |

| Microsomal Incubation (rat, monkey, human) | High (t½ > 2 hours) | |

| Urine (stored at -20°C) | Stable | |

| Solvent Solutions (stored at -20°C) | Stable |

Note: Comprehensive forced degradation studies for RAD140 under various stress conditions (e.g., acid, base, oxidation, light, and heat) are not extensively available in the public domain. Such studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Experimental Protocol: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its in vitro hepatic clearance.

Objective: To determine the in vitro metabolic stability of RAD140 using liver microsomes.

Materials:

-

RAD140

-

Liver microsomes (human, rat, or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (quenching solution)

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS for quantitative analysis

Procedure:

-

Prepare a stock solution of RAD140 in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the RAD140 stock solution to the microsome-containing buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of RAD140 at each time point.

-

Plot the natural logarithm of the percentage of RAD140 remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathway of RAD140 in AR+/ER+ Breast Cancer

The anticancer activity of RAD140 in AR+/ER+ breast cancer is attributed to its ability to modulate the androgen and estrogen receptor signaling pathways.

Caption: RAD140 signaling pathway in AR+/ER+ breast cancer.

Experimental Workflow Diagrams

Shake-Flask Solubility Assay Workflow

Caption: Workflow for the shake-flask solubility assay.

Microsomal Stability Assay Workflow

Caption: Workflow for the microsomal stability assay.

A Note on "Anticancer agent 140 (Compd 3)"

It is important to note that the designation "Anticancer agent 140" has also been associated with a different molecule, identified as "Compd 3" with the CAS Number 389571-37-3. This compound is described as having potential anticancer and antiparasitic activities. However, detailed public information regarding its specific mechanism of action, solubility, and stability is limited at the time of this writing. Researchers should be aware of this ambiguity and verify the specific identity of "Anticancer agent 140" in their studies.

Conclusion

RAD140 is a selective androgen receptor modulator with a well-defined mechanism of action in AR+/ER+ breast cancer. This guide provides essential data on its solubility and stability, along with detailed protocols for their assessment. The provided information is intended to support further research and development of RAD140 as a potential anticancer therapeutic. Further studies are warranted to fully characterize its stability profile under various stress conditions to ensure the development of a safe and effective pharmaceutical product.

References

Technical Guide: In Silico Pharmacokinetic and Pharmacodynamic Profile of Anticancer Agent 140 (Compound 3)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based exclusively on in silico (computational) data from the cited research publication. To date, no experimental in vitro or in vivo studies providing quantitative pharmacokinetic or pharmacodynamic data for Anticancer Agent 140 (Compound 3) have been identified in the public domain. The information presented herein is predictive and requires experimental validation.

Introduction

Anticancer Agent 140, also referred to as Compound 3, is a novel derivative of benzylidenemalononitrile.[1][2][3] Its potential as an anticancer agent has been explored through computational modeling, which suggests promising interactions with key oncogenic targets. This document provides a comprehensive overview of the predicted pharmacokinetic and pharmacodynamic properties of this compound based on the available in silico research.

Predicted Pharmacodynamics

The pharmacodynamic properties of Anticancer Agent 140 were evaluated computationally to predict its biological activity spectrum and its interaction with specific cancer-related protein targets.

2.1. Predicted Biological Activities

The Prediction of Activity Spectra for Substances (PASS) tool was utilized to forecast the biological activities of Compound 3. The predictions are based on the structure-activity relationships of a large database of known biologically active compounds.[4][5][6][7]

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | > 0.7 | < 0.1 |

| Apoptosis agonist | > 0.5 | < 0.2 |

| Kinase Inhibitor | > 0.5 | < 0.3 |

| Antineoplastic (Breast Cancer) | High | Low |

Table 1: In Silico Predicted Biological Activities of Anticancer Agent 140 (Compound 3). Data is qualitative based on the source material's assertions.

2.2. Predicted Mechanism of Action and Protein Targets

Molecular docking simulations were performed to predict the binding affinity and interaction of Compound 3 with several human cancer targets.[1] The study identified Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as potential targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| HER2 | -8.5 | Not specified |

| EGFR | -8.2 | Not specified |

Table 2: In Silico Predicted Binding Affinities of Anticancer Agent 140 (Compound 3) with Target Proteins. The specific interacting residues were not detailed in the source publication.

Predicted Pharmacokinetics (ADMET Profile)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of Anticancer Agent 140 was predicted using the SwissADME and other computational tools.[1][8][9][10][11] These predictions provide an early assessment of the compound's drug-like properties.

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have significant central nervous system effects. |

| Distribution | ||

| Lipophilicity (iLOGP) | High | May have good membrane permeability but could also lead to higher plasma protein binding. |

| Water Solubility | Moderately Soluble | Acceptable solubility for absorption and distribution. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 | Potential for drug-drug interactions. |

| Excretion | ||

| Route of Excretion | Not specified | Further studies are needed. |

| Toxicity | ||

| Ames Test | Non-mutagenic | Low potential for carcinogenicity. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

Table 3: In Silico Predicted ADMET Properties of Anticancer Agent 140 (Compound 3).

Computational Methodologies (Protocols)

The following sections detail the computational methods used in the cited study. These are not experimental protocols but rather an overview of the in silico techniques employed.

4.1. Prediction of Activity Spectra for Substances (PASS)

The PASS online tool was used to predict the biological activity spectrum of Compound 3 based on its 2D structure. The algorithm compares the structure of the query molecule to a large database of compounds with known biological activities and estimates the probability of the query compound exhibiting each activity.[4][5][6][7]

4.2. Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of Compound 3 to its putative protein targets. The general workflow for such a simulation typically involves:

-

Protein Preparation: The 3D structures of the target proteins (HER2 and EGFR) were obtained from a protein databank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

-

Ligand Preparation: The 3D structure of Compound 3 was generated and optimized to find its lowest energy conformation.

-

Docking Simulation: A docking program was used to place the ligand into the binding site of the protein and calculate the binding energy for different poses.[12][13][14][15][16]

4.3. ADMET Prediction

The ADMET properties were predicted using web-based tools such as SwissADME.[8][9][10][11] These platforms use a combination of computational models, including quantitative structure-activity relationship (QSAR) models, to predict various pharmacokinetic and toxicity endpoints based on the molecule's structure.[17][18][19][20]

Visualizations: Predicted Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the predicted protein targets for Anticancer Agent 140, HER2 and EGFR. The diagrams are generated using the DOT language.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of activity spectra for substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genexplain.com [genexplain.com]

- 6. genexplain.com [genexplain.com]

- 7. Pass_Overview [akosgmbh.de]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 10. scispace.com [scispace.com]

- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico ADMET prediction: recent advances, current challenges and future trends. | Semantic Scholar [semanticscholar.org]

- 19. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugpatentwatch.com [drugpatentwatch.com]

Preclinical Evaluation of Osimertinib (AZD9291): An In-depth Technical Guide

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of osimertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Its mechanism involves the covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of receptor phosphorylation and downstream signaling.[5][6] This targeted inhibition blocks key signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[5][7] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.[5]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention by osimertinib. EGFR activation, typically driven by mutations in NSCLC, triggers downstream cascades that promote cell proliferation, survival, and migration.[7] Osimertinib effectively blocks these signals at the receptor level.

Figure 1: Osimertinib's Mechanism of Action on the EGFR Signaling Pathway.

Data Presentation

In Vitro Efficacy

Osimertinib has demonstrated potent and selective activity against EGFR-mutant cell lines in various in vitro assays. The following table summarizes key findings from preclinical studies.

| Cell Line | EGFR Mutation Status | Assay Type | Endpoint | Result | Reference |

| PC-9 | Exon 19 deletion | Cell Viability | IC50 | <15 nM | [6] |

| H1975 | L858R/T790M | Cell Viability | IC50 | <15 nM | [6] |

| Wild-Type EGFR | None | Cell Viability | IC50 | 480–1865 nM | [6] |

| MDCK-MDR1 | N/A | Efflux Assay | Efflux Ratio | 13.4 | [8] |

| MDCK-BCRP | N/A | Efflux Assay | Efflux Ratio | 5.4 | [8] |

| Caco-2 | N/A | Permeability Assay | Efflux Ratio | <2.0 | [8] |

In Vivo Efficacy

Preclinical in vivo studies using animal models have been crucial in demonstrating the antitumor activity and brain penetrance of osimertinib.

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| SCID Mice | H1975 tumor xenografts | Osimertinib (5 and 25 mg/kg, oral) | Dose-dependent tumor regression. | [8] |

| Nude Mice | PC9 mouse brain metastases model | Osimertinib (clinically relevant doses) | Sustained tumor regression in the brain. | [8][9] |

| Cynomolgus Monkey | N/A | [11C]osimertinib (micro-dosing) | Markedly greater brain exposure than [11C]rociletinib and [11C]gefitinib. | [9] |

| Rats | N/A | Osimertinib | Greater brain penetration compared to gefitinib. | [10] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib in various NSCLC cell lines.

Methodology:

-

Cell Culture: EGFR-mutant (e.g., PC-9, H1975) and wild-type EGFR NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of osimertinib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The IC50 values are calculated using non-linear regression analysis.

Animal Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of osimertinib.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Osimertinib is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a preclinical in vivo efficacy study.

Figure 2: General Workflow for a Preclinical In Vivo Efficacy Study.

Resistance Mechanisms

Despite the initial efficacy of osimertinib, acquired resistance can develop. Preclinical and clinical studies have identified several mechanisms of resistance.

On-Target Resistance

-

EGFR C797S Mutation: This is a common on-target resistance mechanism where a mutation at the C797 residue prevents the covalent binding of osimertinib.[4][11] The allelic context of the C797S mutation (in cis or trans with T790M) can influence the sensitivity to subsequent treatments.[3][11]

Off-Target Resistance (Bypass Signaling)

-

MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.[4][12]

-

HER2 Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling pathway for tumor cell survival.[13]

-

Other Genetic Alterations: Mutations in genes such as PIK3CA, KRAS, and BRAF have also been implicated in osimertinib resistance.[12][13]

-

Histologic Transformation: In some cases, tumors can transform into a different histology, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[13]

Logical Relationship of Resistance Mechanisms

The diagram below illustrates the relationship between osimertinib treatment and the emergence of various resistance mechanisms.

Figure 3: Emergence of Resistance Mechanisms to Osimertinib.

The preclinical evaluation of osimertinib has been instrumental in defining its potent and selective activity against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. Its favorable pharmacological profile, including significant brain penetration, has translated into substantial clinical benefit. Understanding the mechanisms of action, in vitro and in vivo efficacy, and the emergence of resistance is crucial for the continued development of targeted therapies and the design of effective combination strategies to overcome treatment failure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. bioengineer.org [bioengineer.org]

- 12. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Activity Relationship of the Anticancer Agent RAD140 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of the selective androgen receptor modulator (SARM) RAD140, a promising anticancer agent. This document details the quantitative biological data, experimental protocols, and key signaling pathways associated with RAD140 and its analogs, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

RAD140 (also known as vosilasarm or testolone) is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator that has demonstrated significant potential as an anticancer agent, particularly in androgen receptor (AR) and estrogen receptor (ER) positive breast cancer models.[1][2] Its mechanism of action involves the selective modulation of the androgen receptor, leading to tissue-specific anabolic effects while minimizing the androgenic effects on other tissues.[3][4] This guide will delve into the structural features that govern the activity of RAD140 and its related compounds.

Quantitative Biological Data

While a comprehensive SAR table for a wide range of RAD140 analogs is not publicly available, the following table summarizes the key quantitative data for RAD140 in comparison to endogenous androgens. This data is crucial for understanding its potency and selectivity.

| Compound | Binding Affinity (Ki) for AR (nM) | In Vitro Agonist Activity (EC50) in C2C12 cells (nM) | Notes |

| RAD140 | 7 | 0.1 | High affinity and potent agonist activity.[3] |

| Testosterone | 29 | Not Reported | Lower affinity compared to RAD140.[3] |

| Dihydrotestosterone (DHT) | 10 | 0.05 | High affinity and potent endogenous androgen.[3] |

Experimental Protocols

The biological activity of RAD140 and its analogs has been determined through a series of well-defined in vitro and in vivo assays.

In Vitro Assays

-

Androgen Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compounds to the androgen receptor.

-

Methodology: A fluorometric assay is utilized with a tracer made from a fluorescently tagged AR-ligand, methyltrienolone (R1881). The assay measures the ability of the test compound to displace the fluorescent ligand from the AR, from which the inhibition constant (Ki) is calculated.[1]

-

-

C2C12 Osteoblast Differentiation Assay:

-

Objective: To assess the in vitro functional androgen agonist activity of the compounds.

-

Methodology: C2C12 myoblast cells are cultured and treated with varying concentrations of the test compounds. The differentiation of these cells into osteoblasts, a process regulated by androgen receptor activation, is measured to determine the half-maximal effective concentration (EC50).[3]

-

-

AR Reporter Gene Assays:

-

Objective: To evaluate the ability of the compounds to activate AR-mediated gene transcription.

-

Methodology: Cells (e.g., ZR-75-1 breast cancer cells) are transfected with a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compounds, and the reporter gene activity is measured to quantify the level of AR activation.[5]

-

In Vivo Assays

-

Castrated Rat Model for Anabolic and Androgenic Activity:

-

Objective: To assess the tissue-selective anabolic and androgenic effects of the compounds in a living organism.

-

Methodology: Immature male rats are castrated to remove the influence of endogenous androgens. The animals are then treated with the test compounds, typically via oral gavage. The weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured and compared to control groups.[3]

-

-

Breast Cancer Xenograft Models:

-

Objective: To evaluate the antitumor efficacy of the compounds in a cancer model.

-

Methodology: Human breast cancer cells (e.g., AR/ER+ patient-derived xenografts) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[2][6]

-

Structural Activity Relationship (SAR) Insights

While a detailed SAR study of a series of RAD140 analogs is not extensively published, key structural features contributing to its activity can be inferred from its discovery and the broader knowledge of nonsteroidal SARMs.

The core of RAD140 is a 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry.[7][8] The SAR of RAD140 can be dissected by considering the substitutions around this central ring and the chiral center.

-

The Phenylacetonitrile Moiety: The 2-chloro-3-methyl-4-cyanophenyl group is crucial for binding to the androgen receptor. The cyano group is a common feature in many SARMs and acts as a key hydrogen bond acceptor. The chloro and methyl substituents likely contribute to optimizing the electronic and steric properties for a snug fit within the AR ligand-binding pocket.

-

The Oxadiazole Ring: This heterocyclic ring serves as a rigid linker connecting the two key phenyl moieties. Its electronic properties and geometry are important for the overall conformation of the molecule.

-

The Cyanophenyl Group: The 4-cyanophenyl group at the other end of the oxadiazole is another important pharmacophoric element, likely involved in additional interactions within the AR binding site.

-

The Chiral Hydroxypropylamino Linker: The (1R,2S)-1-amino-2-hydroxypropyl chain connecting the phenylacetonitrile moiety to the rest of the molecule is critical for its high affinity and agonist activity. The specific stereochemistry at the two chiral centers is essential for proper orientation within the receptor. Modifications to this linker, such as altering the stereochemistry or the length of the alkyl chain, would be expected to significantly impact biological activity.

Signaling Pathways

RAD140 exerts its anticancer effects through the modulation of key signaling pathways, primarily the androgen receptor and estrogen receptor pathways in breast cancer.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

In AR/ER+ breast cancer, RAD140 acts as a potent AR agonist.[5] This leads to the activation of AR target genes.[2] A key and distinct mechanism of action for RAD140 is the AR-mediated suppression of the ER signaling pathway, including the downregulation of the ESR1 gene, which encodes for the estrogen receptor alpha.[2][6] This dual action of activating AR signaling while inhibiting ER signaling contributes to its potent antitumor activity.[2]

Caption: Signaling pathway of RAD140 in AR/ER+ breast cancer.

Conclusion

RAD140 is a selective androgen receptor modulator with a distinct mechanism of action that makes it a promising candidate for anticancer therapy, particularly in breast cancer. While detailed SAR studies on a broad series of its analogs are limited in the public domain, the available data on RAD140 itself provides valuable insights into the key structural features required for high-affinity binding to the androgen receptor and potent, tissue-selective agonist activity. Further research into the synthesis and evaluation of novel RAD140 analogs could lead to the development of even more effective and safer anticancer agents. This guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor–Positive Breast Cancer Models with a Distinct Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-based Assay Development for Anticancer Agent RAD140

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD140, also known as Testolone, is a nonsteroidal selective androgen receptor modulator (SARM). In the context of oncology, RAD140 has demonstrated a distinct mechanism of action, particularly in androgen receptor (AR) and estrogen receptor (ER) positive (AR/ER+) breast cancer models. It functions as a potent AR agonist in breast cancer cells, which leads to the suppression of the ER signaling pathway, including the downregulation of the ESR1 gene, which codes for the estrogen receptor.[1][2][3] This unique activity suggests its potential as a novel therapeutic agent for AR/ER+ breast cancer.

These application notes provide a comprehensive guide to developing and executing key cell-based assays to evaluate the efficacy and mechanism of action of RAD140. The protocols are designed for researchers in drug discovery and cancer biology, offering detailed methodologies for assessing cell viability, apoptosis, and cell cycle progression in response to RAD140 treatment.

Mechanism of Action of RAD140 in AR/ER+ Breast Cancer

RAD140 binds to the androgen receptor with high affinity and specificity.[1][4] In AR/ER+ breast cancer cells, this binding activates the AR pathway. The activation of AR by RAD140 leads to the suppression of the ER pathway, a critical driver of proliferation in this breast cancer subtype. A key part of this suppression is the profound decrease in the mRNA expression of ESR1.[1][2] This dual action—activating a tumor-suppressing pathway (AR in this context) while inhibiting a tumor-promoting pathway (ER)—forms the basis of its anticancer effect.

Below is a diagram illustrating the proposed signaling pathway of RAD140 in AR/ER+ breast cancer cells.

Caption: Proposed signaling pathway of RAD140 in AR/ER+ breast cancer cells.

Experimental Protocols

The following are detailed protocols for essential cell-based assays to characterize the anticancer properties of RAD140.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product is quantified spectrophotometrically.[5][6][7]

Workflow for MTT Assay

Caption: General workflow for the MTT cell viability assay.

Protocol:

-

Cell Plating:

-

Culture AR/ER+ breast cancer cell lines (e.g., ZR-75-1, T-47D) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of RAD140 in DMSO.

-

Perform serial dilutions of RAD140 in culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of RAD140. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the RAD140 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Logical Relationship in Annexin V/PI Staining

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor–Positive Breast Cancer Models with a Distinct Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 4. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. kumc.edu [kumc.edu]

Application Notes and Protocols for Anticancer Agent RAD140 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAD140, also known as testolone, is a non-steroidal selective androgen receptor modulator (SARM). In the context of oncology, it has demonstrated potential as an anticancer agent, particularly for androgen and estrogen receptor-positive (AR+/ER+) breast cancer. Unlike traditional androgens, RAD140 exhibits tissue-selective agonist activity, which may offer a more favorable therapeutic window.

The primary mechanism of action for RAD140 in AR+/ER+ breast cancer involves the activation of the androgen receptor (AR). This activation leads to a distinct downstream signaling cascade that includes the suppression of the estrogen receptor alpha (ESR1) gene.[1][2] This dual action of activating a tumor-suppressive pathway (AR signaling in this context) while inhibiting a key tumor-promoting pathway (ER signaling) makes RAD140 a compound of significant interest for endocrine-resistant breast cancers.[3]

These application notes provide a comprehensive guide for the in vitro use of RAD140, including recommended dosage for various breast cancer cell lines, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Data Presentation: In Vitro Activity of RAD140

The antiproliferative effects of RAD140 are highly dependent on the expression level of the androgen receptor in breast cancer cells. Cell lines with high AR expression are generally more sensitive to RAD140-mediated growth inhibition.

| Cell Line | AR/ER Status | Effect of RAD140 | Effective Concentration for Growth Inhibition | Reference |

| MCF-7 | AR-Low / ER+ | No significant effect on cell proliferation. | Not Applicable | [3] |

| T-47D | AR-Low / ER+ | No significant effect on cell proliferation. | Not Applicable | [3] |

| CAMA-1 | AR-High / ER+ | Significant reduction in cell growth. | Not specified, but effective. | [3] |

| HCC1419 | AR-High / ER+ | Significant reduction in cell growth. | Not specified, but effective. | [3] |

| ZR-75-1 | AR+ / ER+ | Potent AR agonist activity demonstrated. | Not specified for IC50, but activity confirmed. | [4] |

| HCC1428-LTED | AR+ / ER+ | Inhibition of proliferation in endocrine-resistant model. | 10 nM - 100 nM | [5] |

Note: Specific IC50 values for RAD140 across a broad panel of breast cancer cell lines are not widely published. The data reflects the observed antiproliferative effects at tested concentrations. Researchers should perform dose-response curves to determine the precise IC50 for their specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

RAD140 Mechanism of Action in AR+/ER+ Breast Cancer

Caption: RAD140 activates AR, leading to nuclear translocation and modulation of gene expression.

Experimental Workflow for Evaluating RAD140 Efficacy

Caption: A structured workflow for characterizing the cellular effects of RAD140 in vitro.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol determines the concentration of RAD140 that inhibits cell metabolic activity by 50% (IC50).